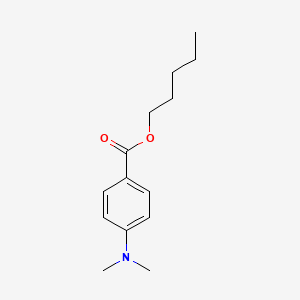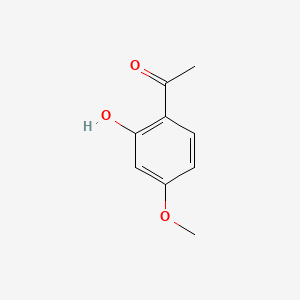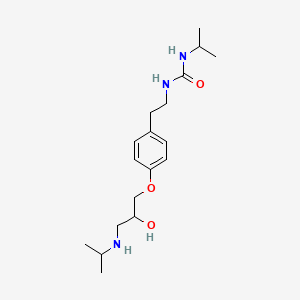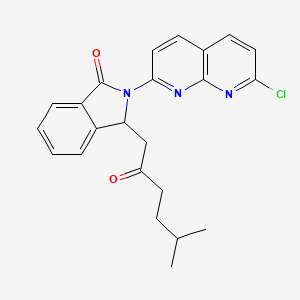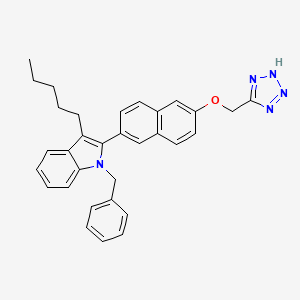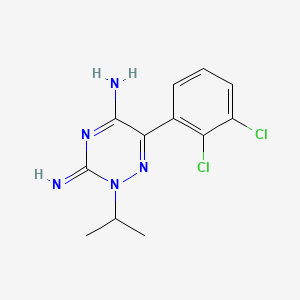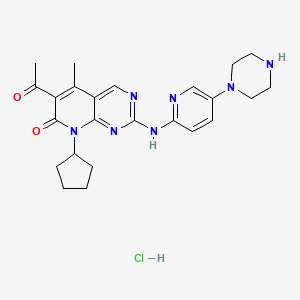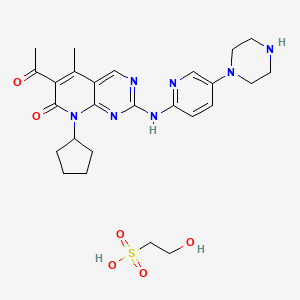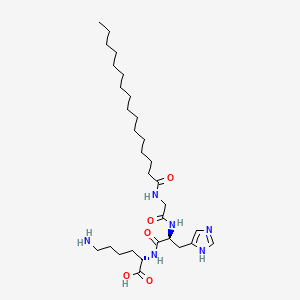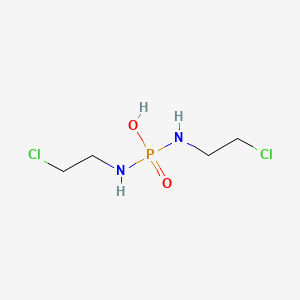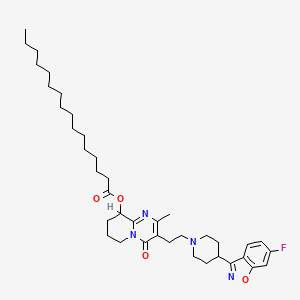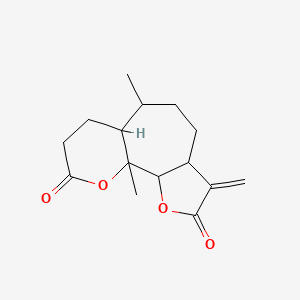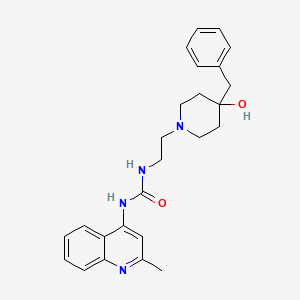
Palosuran
概述
作用机制
帕洛苏兰通过选择性结合并拮抗人尿加压素II受体发挥作用。该受体参与各种生理过程,包括血管收缩和肾功能调节。 通过阻断该受体,帕洛苏兰可以调节这些过程,并可能在高血压和糖尿病肾病等疾病中提供治疗益处 .
生化分析
Biochemical Properties
Palosuran plays a significant role in biochemical reactions by interacting with the urotensin II receptor, a G-protein-coupled receptor. It inhibits the binding of urotensin II to its receptor, thereby preventing the downstream signaling pathways that lead to vasoconstriction and other pathological effects. This compound has been shown to inhibit calcium mobilization and mitogen-activated protein kinase (MAPK) phosphorylation in response to urotensin II in Chinese hamster ovary cells expressing human and rat urotensin II receptors . Additionally, this compound improves pancreatic and renal function in diabetic rats .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to improve renal blood flow and prevent renal dysfunction in ischemic conditions . In hypertensive patients with type 2 diabetic nephropathy, this compound did not significantly affect albuminuria, blood pressure, glomerular filtration rate, or renal plasma flow . It has shown renoprotective potential in experimental models of renal failure by improving renal blood flow, reducing proteinuria, and preventing glomerular and tubulointerstitial damage . This compound also influences cell signaling pathways, gene expression, and cellular metabolism by inhibiting the urotensin II receptor-mediated effects .
Molecular Mechanism
The molecular mechanism of this compound involves its antagonistic action on the urotensin II receptor. By binding to this receptor, this compound prevents the activation of downstream signaling pathways that are typically triggered by urotensin II. This includes the inhibition of calcium mobilization, MAPK phosphorylation, and other signaling events that lead to vasoconstriction and pathological changes . This compound’s ability to inhibit these pathways makes it a potential therapeutic agent for conditions associated with urotensin II receptor activation, such as hypertension and diabetic nephropathy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. It has been shown to improve renal blood flow and prevent renal dysfunction in ischemic conditions within a short duration . Long-term studies in diabetic rats have demonstrated that this compound improves survival, increases insulin levels, and slows the progression of hyperglycemia, glycosylated hemoglobin, and serum lipid levels over a 16-week period . These findings suggest that this compound has both immediate and long-term beneficial effects on renal and metabolic functions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a study on pulmonary arterial hypertension, different dose regimens of this compound were compared with the standard therapy bosentan. It was found that this compound, at doses of 30 mg/kg and 100 mg/kg, was effective in reducing pulmonary arterial pressure, endothelin-1 levels, and urotensin II levels . Additionally, this compound improved cardiac muscle mass and pathology in these models . These results indicate that this compound is effective at various dosages, with higher doses providing more significant therapeutic effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to the urotensin II receptor. It inhibits the binding of urotensin II to its receptor, thereby preventing the activation of downstream signaling pathways that lead to vasoconstriction and other pathological effects . The metabolic pathways influenced by this compound include those related to calcium mobilization, MAPK phosphorylation, and other signaling events associated with the urotensin II receptor . These pathways are crucial for the regulation of vascular tone, renal function, and metabolic homeostasis.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is rapidly absorbed and reaches peak plasma concentrations within a short time after administration . The plasma concentration-time profile of this compound is characterized by rapid absorption and two peaks after drug administration . The apparent terminal half-life of this compound is approximately 25 hours, and steady-state concentrations are reached after 4-5 days of dosing . Urinary excretion of unchanged this compound is below 3%, indicating that it is primarily metabolized in the body .
Subcellular Localization
The subcellular localization of this compound is primarily associated with its target, the urotensin II receptor, which is a G-protein-coupled receptor located on the cell membrane . By binding to this receptor, this compound exerts its antagonistic effects and prevents the activation of downstream signaling pathways. The localization of this compound to the cell membrane is crucial for its activity, as it allows the compound to effectively inhibit the urotensin II receptor-mediated effects .
准备方法
合成路线和反应条件
帕洛苏兰通过一系列化学反应合成,涉及形成脲衍生物。
工业生产方法
帕洛苏兰的工业生产涉及优化合成路线以实现大规模生产。这包括使用高纯度试剂、控制反应条件和有效的纯化技术,以确保最终产品符合要求的规格 .
化学反应分析
反应类型
帕洛苏兰会发生各种化学反应,包括:
氧化: 帕洛苏兰在特定条件下可以被氧化形成氧化衍生物。
还原: 还原反应可用于修饰帕洛苏兰中存在的官能团。
常用试剂和条件
氧化: 可以使用高锰酸钾或过氧化氢等常见的氧化剂。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
主要形成的产物
这些反应形成的主要产物取决于所用试剂和条件。
科学研究应用
帕洛苏兰因其潜在的治疗应用而被广泛研究。一些关键的研究领域包括:
相似化合物的比较
类似化合物
SB-611812: 另一种具有与帕洛苏兰类似特性的尿加压素II受体拮抗剂.
哌嗪-异吲哚啉酮类拮抗剂: 这些化合物也靶向尿加压素II受体,并已因其潜在的治疗应用而被研究.
帕洛苏兰的独特性
帕洛苏兰作为尿加压素II受体拮抗剂,具有高度选择性和效力,这一点是独一无二的。 它已在临床前和临床环境中被广泛研究,提供了大量关于其药理特性和潜在治疗应用的数据 .
属性
IUPAC Name |
1-[2-(4-benzyl-4-hydroxypiperidin-1-yl)ethyl]-3-(2-methylquinolin-4-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O2/c1-19-17-23(21-9-5-6-10-22(21)27-19)28-24(30)26-13-16-29-14-11-25(31,12-15-29)18-20-7-3-2-4-8-20/h2-10,17,31H,11-16,18H2,1H3,(H2,26,27,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYJCYXOCHXWTHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)NCCN3CCC(CC3)(CC4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00202406 | |
| Record name | Palosuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00202406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
540769-28-6 | |
| Record name | Palosuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=540769-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Palosuran [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0540769286 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Palosuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00202406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PALOSURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ULD9ZKE457 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Palosuran?
A1: this compound acts as a potent and selective antagonist of the human urotensin II (U-II) receptor (UT receptor). [] This means it binds to the UT receptor and blocks the binding of U-II, preventing the activation of downstream signaling pathways. [, ]
Q2: What are the downstream effects of this compound's antagonism of the UT receptor?
A2: By blocking U-II binding, this compound can inhibit various physiological effects mediated by U-II, including:
- Vasoconstriction: U-II is a potent vasoconstrictor, and this compound has been shown to attenuate U-II-induced vasoconstriction in various vascular beds, such as the aorta and mesenteric arteries. [, ]
- Renal effects: U-II can influence renal hemodynamics, sodium retention, and water excretion. This compound has demonstrated the ability to improve renal blood flow, sodium excretion, and water excretion in animal models of renal dysfunction. [, ]
- Insulin secretion: U-II has been shown to inhibit insulin secretion from the pancreas. Studies in diabetic rats have indicated that this compound treatment can improve pancreatic function, potentially by blocking this inhibitory effect of U-II. []
- Angiogenesis: Research suggests that U-II can promote angiogenesis, the formation of new blood vessels. In vitro and in vivo studies have shown that this compound can inhibit U-II-induced angiogenesis. [, ]
Q3: Does this compound interact with any other targets besides the UT receptor?
A3: While this compound demonstrates high selectivity for the UT receptor, some studies suggest it may also interact with somatostatin receptors. [] Additionally, its binding affinity for UT receptors appears to vary across species, with lower affinity observed in rat models compared to human cells and tissues. [, ]
Q4: What is the molecular formula and weight of this compound?
A4: The specific molecular formula and weight of this compound are not consistently reported across the provided research papers.
Q5: Is there any information available regarding the spectroscopic data of this compound, such as NMR or IR spectra?
A5: The provided research papers do not offer details about the spectroscopic data of this compound.
Q6: What is the pharmacokinetic profile of this compound?
A6: this compound displays rapid absorption following oral administration, with a characteristic two-peak plasma concentration profile observed at approximately 1 and 4 hours post-dose. [, ] It exhibits an apparent terminal elimination half-life of approximately 20-25 hours. [, ] Food intake has a minor, clinically insignificant effect on its overall exposure. [] Steady-state concentrations are typically achieved after 4-5 days of repeated dosing. []
Q7: In which in vitro and in vivo models has this compound demonstrated efficacy?
A7: this compound has shown efficacy in various preclinical models, including:
- Animal models of hypertension: Studies in rats with renovascular hypertension have shown that this compound can decrease blood pressure and plasma renin concentration. [, ]
- Animal models of diabetic nephropathy: In diabetic rats, this compound treatment has been associated with improved renal function, including increased renal blood flow, delayed proteinuria, and reduced renal damage. [] It also showed a reduction in 24-hour urinary albumin excretion rate in an open-label study with type 2 diabetic nephropathy patients. []
- Animal models of pulmonary arterial hypertension: this compound has demonstrated comparable efficacy to Bosentan, a standard therapy for pulmonary arterial hypertension, in reducing pulmonary arterial pressure in a rat model. [, ]
- Animal models of cirrhosis: In cirrhotic rats, this compound has been found to decrease portal pressure, improve splanchnic vascular resistance, and increase renal blood flow, sodium, and water excretion. []
- Cell-based assays of angiogenesis: this compound effectively inhibited U-II-induced angiogenesis in human umbilical vein endothelial cells (HUVECs). []
Q8: Have clinical trials been conducted with this compound?
A8: Yes, several clinical trials have been conducted to evaluate the efficacy and safety of this compound in human subjects.
- Type 2 Diabetes Mellitus: A proof-of-concept study in patients with Type 2 diabetes mellitus did not reveal significant effects on insulin secretion, blood glucose levels, or insulin sensitivity after 4 weeks of this compound treatment. []
- Pharmacokinetics in Diabetic Nephropathy: A study assessed the pharmacokinetics and pharmacodynamics of this compound in macroalbuminuric, diabetic patients. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

